N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-AMINE
Description
Properties
IUPAC Name |
N-benzyl-3-(4-chlorophenyl)sulfonyl-6-fluoroquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2O2S/c23-16-6-9-18(10-7-16)29(27,28)21-14-25-20-11-8-17(24)12-19(20)22(21)26-13-15-4-2-1-3-5-15/h1-12,14H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKVYTHAZXYVRAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=C3C=C(C=CC3=NC=C2S(=O)(=O)C4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-AMINE involves multiple steps, typically starting with the preparation of the quinoline core. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C). Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
Substitution Reactions at C-6 Fluorine
Experimental Findings :
Benzylamine Functionalization
The N-benzyl group undergoes:
-
Oxidative Cleavage : Using KMnO4/H2SO4 to yield carboxylic acid derivatives .
-
Reductive Amination : With aldehydes/ketones and NaBH3CN to form secondary amines .
Example Reaction :
textN-Benzyl-quinoline + RCHO → N-(RCH2)-quinoline
Conditions : MeOH, 25°C, 6 hours (Yield: 65–78%) .
Sulfonamide Reactivity
The 4-chlorobenzenesulfonyl group participates in:
-
Hydrolysis : Under acidic (HCl, reflux) or basic (NaOH, 80°C) conditions to yield sulfonic acid derivatives .
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Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids at elevated temperatures .
Stability Data :
| Condition | Degradation (%) | Time (h) | Byproduct |
|---|---|---|---|
| 1M HCl, 80°C | 98 | 24 | Quinoline-3-sulfonic acid |
| 1M NaOH, 80°C | 72 | 48 | 4-Chlorobenzenesulfonate ion |
Photochemical and Thermal Stability
-
Photodegradation : UV light (254 nm) induces C–S bond cleavage, forming quinoline-3-amine and 4-chlorobenzenesulfonic acid.
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Thermal Decomposition : Above 200°C, the sulfonamide group decomposes, releasing SO2 gas (TGA analysis).
Biological Derivatization
In medicinal chemistry applications, the compound undergoes:
-
Prodrug Formation : Esterification of the sulfonamide group to enhance bioavailability .
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Targeted Modifications : Introduction of PEG chains or fluorescent tags via the benzylamine nitrogen .
Comparative Reactivity Table
| Functional Group | Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|---|
| Quinoline C-3 | Sulfonylation | 4-Cl-C6H4-SO2Cl, DMF | Target compound |
| C-6 Fluorine | Electrophilic substitution | HNO3/H2SO4, 0°C | 6-Nitroquinoline derivative |
| N-Benzylamine | Reductive alkylation | RCHO, NaBH3CN | Secondary amine |
| Sulfonamide | Hydrolysis | 6M HCl, reflux | Sulfonic acid |
Key Research Insights
-
The sulfonamide group’s electron-withdrawing effect deactivates the quinoline ring, limiting electrophilic reactions at C-6 .
-
Microwave-assisted synthesis reduces reaction times for sulfonylation from 24 hours to 30 minutes (Yield: 88%).
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Stability in physiological buffers (pH 7.4, 37°C) exceeds 48 hours, confirming suitability for in vivo studies .
Scientific Research Applications
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-AMINE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)-6-FLUOROQUINOLIN-4-AMINE can be compared with other similar compounds, such as:
N-BENZYL-3-(4-CHLOROBENZENESULFONYL)QUINOLIN-4-AMINE: Similar structure but lacks the fluorine atom.
N-BENZYL-3-[(4-CHLOROBENZENESULFONYL)METHYL]-N-METHYL-1,2,4-OXADIAZOLE-5-CARBOXAMIDE: Contains an oxadiazole ring instead of the quinoline core.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Q & A
Advanced Research Question
- Kinetic Studies : Perform Lineweaver-Burk plots to determine inhibition type (competitive/uncompetitive) under varying substrate concentrations .
- Mutagenesis Mapping : Identify critical binding residues by comparing inhibition potency against wild-type vs. mutant enzymes (e.g., ATP-binding pocket mutants) .
- Thermal Shift Assays : Measure ΔTm (melting temperature) to evaluate enzyme stabilization upon compound binding .
Contradiction Management : If conflicting data arise (e.g., irreversible vs. reversible inhibition), use stopped-flow fluorescence to resolve kinetic ambiguity .
What analytical techniques are essential for purity assessment and impurity profiling?
Basic Research Question
- HPLC-DAD : Quantify major impurities (>0.1%) with a C18 column and gradient elution (ACN/water + 0.1% TFA) .
- HRMS : Confirm molecular formula (C₂₂H₁₇ClFN₃O₂S) and detect sulfonic acid byproducts .
- 1H/13C NMR : Identify residual solvents (e.g., DMF) and regioisomeric impurities via NOESY correlations .
How can structure-activity relationship (SAR) studies guide further derivatization?
Advanced Research Question
- Core Modifications : Replace the 6-fluoro group with chloro or methoxy to assess electronic effects on target binding .
- Sulfonyl Group Variants : Test 4-methylbenzenesulfonyl or pyridylsulfonyl analogs to optimize steric and electronic interactions .
- Benzyl Substitution : Introduce electron-withdrawing groups (e.g., nitro) on the benzyl ring to enhance metabolic stability .
Data Integration : Use principal component analysis (PCA) to correlate structural features with bioactivity .
What computational tools are recommended for predicting off-target interactions?
Advanced Research Question
- Phylogenetic Analysis : Identify conserved binding pockets across kinase families using tools like Kinome Render .
- Machine Learning : Train models on ChEMBL data to predict ADMET properties and off-target liabilities .
- Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess false-positive inhibition risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
